4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol
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Overview
Description
4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a diphenyl group, and a butenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with diphenylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-[Diphenyl(pyridin-3-yl)methoxy]but-2-en-1-ol
- 4-[Diphenyl(pyridin-2-yl)methoxy]but-2-en-1-ol
- 4-[Diphenyl(pyridin-4-yl)methoxy]but-3-en-1-ol
Comparison: Compared to similar compounds, 4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol exhibits unique properties due to the specific positioning of the pyridine ring and the butenol moiety
Properties
CAS No. |
921588-06-9 |
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Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol |
InChI |
InChI=1S/C22H21NO2/c24-17-7-8-18-25-22(19-9-3-1-4-10-19,20-11-5-2-6-12-20)21-13-15-23-16-14-21/h1-16,24H,17-18H2 |
InChI Key |
TZTLYWBLCLZHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCC=CCO |
Origin of Product |
United States |
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